![molecular formula C12H16FNO B13516414 Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- CAS No. 91068-82-5](/img/structure/B13516414.png)
Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- is a chemical compound with a molecular formula of C12H16FNO It is characterized by the presence of a fluorophenyl group and a tert-butylamino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- typically involves the reaction of 4-fluoroacetophenone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the tert-butylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-(4-hydroxyphenyl)-
- Ethanone, 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-
- Ethanone, 1-(2,4-dimethylphenyl)-
Uniqueness
Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and alter its reactivity compared to similar compounds without the fluorine substitution.
特性
CAS番号 |
91068-82-5 |
|---|---|
分子式 |
C12H16FNO |
分子量 |
209.26 g/mol |
IUPAC名 |
2-(tert-butylamino)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 |
InChIキー |
XPUMPEPISIBJOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
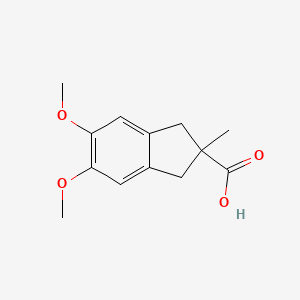
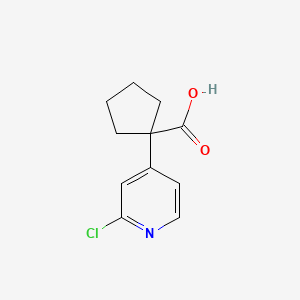
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
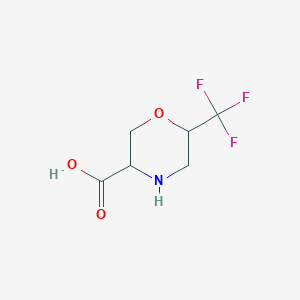
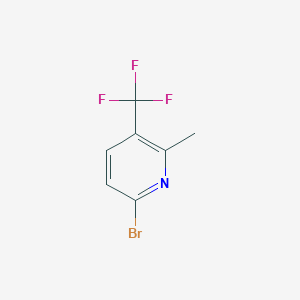
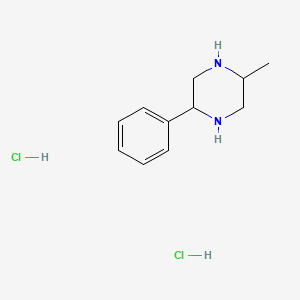
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
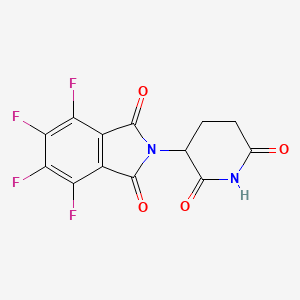
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
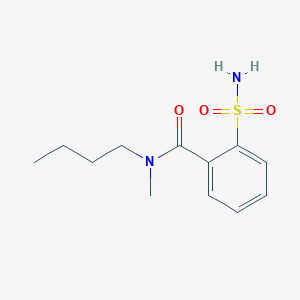
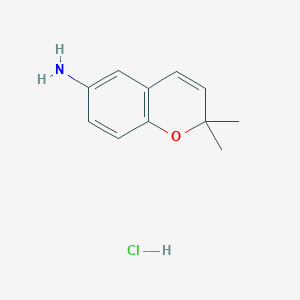
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)

